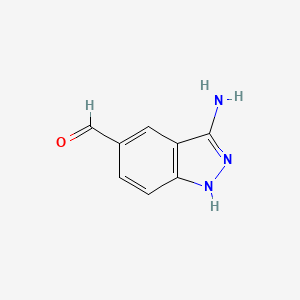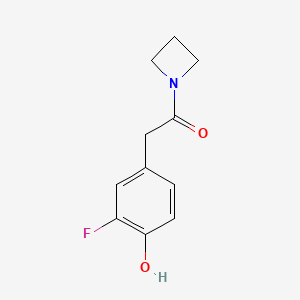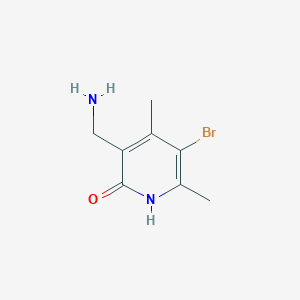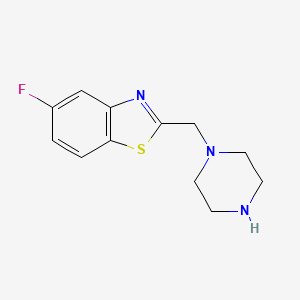
2-(Diphenylmethyl)oxirane
Descripción general
Descripción
2-(Diphenylmethyl)oxirane, also known as this compound, is an organic compound with the molecular formula C15H14O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its structural features, which include a benzhydryl group attached to the oxirane ring. The presence of the benzhydryl group imparts unique chemical properties to the molecule, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethyl)oxirane typically involves the reaction of benzhydryl chloride with a base to form the corresponding benzhydryl alcohol, which is then converted to the oxirane through an intramolecular cyclization reaction. One common method involves the use of sodium hydride (NaH) as a base and dimethyl sulfoxide (DMSO) as a solvent. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired oxirane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through techniques such as distillation and recrystallization to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Diphenylmethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: The benzhydryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products:
Oxidation: Formation of benzhydryl diols.
Reduction: Formation of benzhydryl alcohols.
Substitution: Formation of substituted benzhydryl derivatives.
Aplicaciones Científicas De Investigación
2-(Diphenylmethyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules
Mecanismo De Acción
The mechanism of action of 2-(Diphenylmethyl)oxirane involves its interaction with molecular targets through the reactive epoxide ring. The oxirane ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent adducts. This reactivity is exploited in medicinal chemistry for the design of enzyme inhibitors and other bioactive compounds. The benzhydryl group also contributes to the compound’s lipophilicity, enhancing its ability to interact with hydrophobic pockets in proteins and other macromolecules .
Comparación Con Compuestos Similares
2-Phenyl-1,2-epoxypropane: Similar structure but with a phenyl group instead of a benzhydryl group.
2-(4-Methoxyphenyl)-1,2-epoxypropane: Contains a methoxy-substituted phenyl group.
2-(4-Chlorophenyl)-1,2-epoxypropane: Contains a chloro-substituted phenyl group.
Uniqueness: 2-(Diphenylmethyl)oxirane is unique due to the presence of the benzhydryl group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound in various research applications .
Propiedades
Número CAS |
15701-83-4 |
|---|---|
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-benzhydryloxirane |
InChI |
InChI=1S/C15H14O/c1-3-7-12(8-4-1)15(14-11-16-14)13-9-5-2-6-10-13/h1-10,14-15H,11H2 |
Clave InChI |
QEZITUGLJWMLCF-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,1'-Biphenyl]-4-amine, N-(3,4-dimethylphenyl)-](/img/structure/B8579879.png)
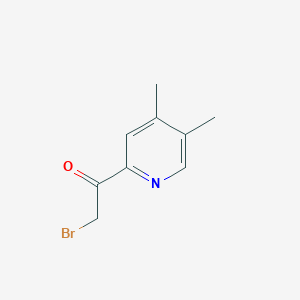
![N-(3-bromophenyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8579900.png)

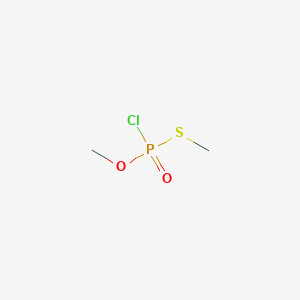
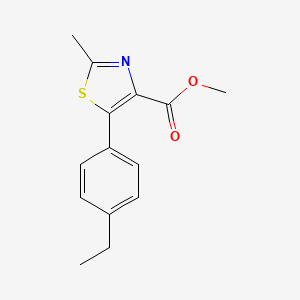
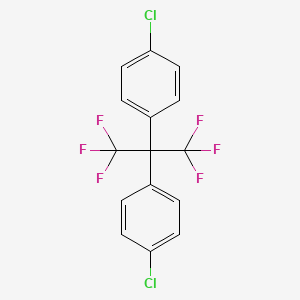
![1-[1-(4-Chlorophenyl)cyclobutyl]-2-methoxyethanone](/img/structure/B8579937.png)
